Flucloxacillin(1-)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H16ClFN3O5S- |
|---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C19H17ClFN3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/p-1/t13-,14+,17-/m1/s1 |
InChI Key |
UIOFUWFRIANQPC-JKIFEVAISA-M |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-] |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-] |
Origin of Product |
United States |
Historical Context and Evolution Within Beta Lactam Antibiotic Discovery
The story of Flucloxacillin(1-) is intrinsically linked to the broader narrative of antibiotic discovery and the challenge of bacterial resistance. Following the revolutionary introduction of penicillin, the widespread emergence of penicillin-resistant bacteria, primarily due to the production of β-lactamase enzymes, created an urgent need for new, stable antibiotics. wikipedia.orgnews-medical.net This led to the development of semi-synthetic penicillins designed to withstand the enzymatic degradation that rendered earlier penicillins ineffective. wikipedia.org
In the 1960s, a significant breakthrough came with the development of the isoxazolylpenicillins by Beecham Research Laboratories. wikipedia.org This new class of penicillins, which includes oxacillin (B1211168), cloxacillin (B1194729), dicloxacillin (B1670480), and flucloxacillin (B1213737), was engineered to be resistant to staphylococcal β-lactamase. wikipedia.org The key to their stability lies in the presence of the isoxazolyl group on the side chain of the penicillin nucleus. This bulky group provides steric hindrance, preventing the β-lactamase enzyme from binding to and hydrolyzing the critical β-lactam ring, while still allowing the antibiotic to bind to penicillin-binding proteins (PBPs) and inhibit bacterial cell wall synthesis. wikipedia.org Flucloxacillin itself was developed in the 1960s and first marketed in Europe in the 1970s. wikipedia.org
Comparative Analysis of Flucloxacillin 1 Within the Isoxazolylpenicillin Class
Flucloxacillin(1-) is frequently compared with its counterparts in the isoxazolylpenicillin class: oxacillin (B1211168), cloxacillin (B1194729), and dicloxacillin (B1670480). While they share a common mechanism of action and are all effective against penicillinase-producing staphylococci, there are notable differences in their pharmacokinetic profiles. wikipedia.orgnih.gov
Studies have shown that flucloxacillin (B1213737) generally achieves higher free serum levels after oral administration compared to oxacillin and cloxacillin. nih.govnih.gov While its total serum levels are similar to those of dicloxacillin, the free (unbound) serum levels of flucloxacillin are greater. nih.govnih.gov This is significant as only the unbound fraction of the drug is microbiologically active. The extent of protein binding for flucloxacillin is similar to that of oxacillin and cloxacillin but less than that of dicloxacillin. nih.govnih.gov In terms of antibacterial activity against Gram-positive cocci, including penicillin-resistant staphylococci, flucloxacillin has been shown to be as active as the other isoxazolyl penicillins. nih.govnih.gov
Table 1: Comparative Properties of Isoxazolylpenicillins
| Feature | Flucloxacillin | Oxacillin | Cloxacillin | Dicloxacillin |
|---|---|---|---|---|
| Antibacterial Activity | Active against penicillinase-producing staphylococci and other Gram-positive cocci. nih.govnih.gov | Active against penicillinase-producing staphylococci and other Gram-positive cocci. nih.govnih.gov | Active against penicillinase-producing staphylococci and other Gram-positive cocci. nih.govnih.gov | Active against penicillinase-producing staphylococci and other Gram-positive cocci. nih.govnih.gov |
| Serum Protein Binding | Similar to oxacillin and cloxacillin. nih.govnih.gov | Similar to flucloxacillin and cloxacillin. nih.govnih.gov | Similar to flucloxacillin and oxacillin. nih.govnih.gov | Higher than flucloxacillin, oxacillin, and cloxacillin. nih.govnih.gov |
| Oral Absorption | Well absorbed. nih.gov | Generally lower absorption than flucloxacillin. | Lower absorption compared to flucloxacillin. nih.gov | Well absorbed. |
| Serum Levels (Oral) | Higher total and free serum levels than oxacillin and cloxacillin; similar total but higher free levels than dicloxacillin. nih.govnih.gov | Lower total and free serum levels than flucloxacillin. nih.govnih.gov | Lower total and free serum levels than flucloxacillin. nih.govnih.gov | Similar total but lower free serum levels than flucloxacillin. nih.govnih.gov |
| Serum Elimination Half-life | Significantly longer than cloxacillin. blogspot.com | Shorter than flucloxacillin. | Shorter than flucloxacillin. nih.gov | Shorter than flucloxacillin. |
Current Research Trajectories and Unaddressed Challenges in Antimicrobial Efficacy
Mechanism of Action at the Cellular Level
The primary mode of action for Flucloxacillin(1-) involves the disruption of bacterial cell wall synthesis, a structure essential for maintaining the osmotic integrity and shape of the bacterial cell. wikipedia.orgmedeasy.healthmedex.com.bd
Inhibition of Bacterial Cell Wall Biosynthesis
Flucloxacillin(1-) acts by inhibiting the synthesis of the bacterial cell wall. wikipedia.orgwikidoc.org Like other β-lactam antibiotics, it targets the final stages of peptidoglycan synthesis. drugbank.compathbank.org Peptidoglycan is a critical polymer that provides structural strength to the cell wall of most bacteria. medeasy.healthmedex.com.bd By interfering with this process, Flucloxacillin(1-) compromises the integrity of the cell wall, leading to cell lysis and death. nih.govnih.gov
Specific Interactions with Penicillin-Binding Proteins (PBPs)
The inhibitory action of Flucloxacillin(1-) is mediated through its binding to and inactivation of penicillin-binding proteins (PBPs). drugbank.comnih.gov PBPs are bacterial enzymes, specifically transpeptidases, located on the inner membrane of the bacterial cell wall that are essential for the final steps of peptidoglycan synthesis. toku-e.comwikipedia.org Flucloxacillin(1-), being a structural analog of the natural substrate of these enzymes, binds to their active site. wikipedia.org This binding is a covalent and irreversible reaction that inactivates the PBP, thereby halting cell wall construction. wikipedia.org
Disruption of Peptidoglycan Cross-Linking Processes
The inactivation of PBPs by Flucloxacillin(1-) directly disrupts the cross-linking of peptidoglycan chains. wikipedia.orgwikidoc.orgnih.gov Specifically, it inhibits the transpeptidase enzyme that catalyzes the formation of peptide bridges between adjacent peptidoglycan strands. medeasy.healthmedex.com.bd This cross-linking is vital for the mechanical stability of the cell wall. medeasy.healthmedex.com.bd By preventing this, Flucloxacillin(1-) weakens the cell wall, rendering the bacterium susceptible to osmotic lysis. medeasy.healthmedex.com.bd
Potential Modulation of Bacterial Cell Wall Autolytic Enzymes
In addition to inhibiting cell wall synthesis, it is suggested that Flucloxacillin(1-) may interfere with bacterial cell wall autolytic enzymes, such as autolysins. drugbank.compathbank.orgnih.gov These enzymes are normally involved in cell wall remodeling and separation during cell division. asm.org It is possible that Flucloxacillin(1-) interferes with an inhibitor of these autolysins, leading to uncontrolled cell wall degradation and contributing to cell lysis. drugbank.compathbank.org
Bactericidal Properties of Flucloxacillin(1-)
The culmination of these molecular events results in the bactericidal (bacteria-killing) activity of Flucloxacillin(1-). nih.govmedsafe.govt.nzmedicines.org.uk The inhibition of cell wall synthesis and the potential dysregulation of autolytic enzymes lead to a catastrophic failure of the cell wall's structural integrity. nih.govnih.gov This ultimately causes the bacterial cell to swell and rupture due to internal osmotic pressure. medeasy.healthmedex.com.bdnih.gov Flucloxacillin(1-) demonstrates in vitro bactericidal activity against a range of gram-positive and some gram-negative aerobic and anaerobic bacteria. drugbank.com
Resistance to Beta-Lactamase Hydrolysis
A key characteristic of Flucloxacillin(1-) is its stability against hydrolysis by a variety of beta-lactamases, including penicillinases. drugbank.comnih.govmedsafe.govt.nz Beta-lactamases are enzymes produced by some bacteria that inactivate beta-lactam antibiotics by cleaving the beta-lactam ring. researchgate.net The chemical structure of Flucloxacillin(1-), specifically the presence of an isoxazolyl group on its side chain, provides steric hindrance that protects the beta-lactam ring from being accessed and hydrolyzed by these enzymes. wikipedia.orgwikidoc.org This resistance allows Flucloxacillin(1-) to remain effective against many penicillin-resistant bacterial strains. wikidoc.org
Enzymatic Inactivation of Flucloxacillin(1-)
While Flucloxacillin(1-) was designed to be resistant to the beta-lactamase enzymes that inactivate many other penicillins, certain bacterial enzymes can still hydrolyze its beta-lactam ring, rendering it ineffective. wikidoc.orgoup.comwikipedia.org
Characterization of Beta-Lactamases (Penicillinases)
Beta-lactamases are a diverse group of enzymes that inactivate beta-lactam antibiotics by hydrolyzing the amide bond in the beta-lactam ring. agscientific.com They are classified into different molecular classes (A, B, C, and D) based on their amino acid sequences.
Flucloxacillin(1-) exhibits resistance to many common staphylococcal beta-lactamases due to the steric hindrance provided by its isoxazolyl side chain. wikidoc.orgwikipedia.org However, certain beta-lactamases, particularly some variants of OXA-type (oxacillin-hydrolyzing) beta-lactamases (Class D), can effectively hydrolyze isoxazolyl penicillins like flucloxacillin. nih.govjscimedcentral.com These enzymes are characterized by their high hydrolytic activity against oxacillin (B1211168) and cloxacillin (B1194729). jscimedcentral.com Some studies have also noted that certain plasmid-mediated AmpC beta-lactamases (Class C) can contribute to resistance. nih.govnzmj.org.nz
| Beta-Lactamase Class | Relevant Subgroups | Activity against Flucloxacillin(1-) |
| Class D (OXA) | OXA-type enzymes | Can confer resistance through hydrolysis. nih.govjscimedcentral.com |
| Class C (AmpC) | Plasmid-mediated AmpC | May contribute to resistance. nih.govnzmj.org.nz |
Biochemical Pathways of Beta-Lactam Ring Hydrolysis
The fundamental mechanism of enzymatic inactivation of Flucloxacillin(1-) by beta-lactamases involves the hydrolysis of the beta-lactam ring. unesp.bragscientific.com This process renders the antibiotic unable to bind to its target, the penicillin-binding proteins (PBPs). wikidoc.orgnih.gov The reaction proceeds through the formation of an acyl-enzyme intermediate, followed by deacylation, which regenerates the active enzyme and the inactivated antibiotic, penicilloic acid. nafdac.gov.ng
The presence of the bulky isoxazolyl group on the side chain of Flucloxacillin(1-) sterically hinders the approach of many beta-lactamases to the beta-lactam ring, thus providing resistance to their hydrolytic action. wikidoc.orgwikipedia.org However, certain beta-lactamases, such as some OXA-type enzymes, have an active site architecture that can accommodate this bulky side chain and effectively catalyze the hydrolysis. nih.govjscimedcentral.com
Kinetic Studies of Enzymatic Degradation of Flucloxacillin(1-)
Kinetic studies provide quantitative insights into the efficiency of enzymatic degradation of Flucloxacillin(1-). These studies often determine parameters such as the Michaelis constant (Km), which reflects the enzyme's affinity for the substrate, and the catalytic rate constant (kcat), which represents the turnover number.
One study investigating the degradation of Flucloxacillin(1-) via oxidation by alkaline hexacyanoferrate(III) found that the reaction proceeds through a free radical mechanism and that the rate of oxidation of flucloxacillin was slightly higher than that of ampicillin (B1664943) under the same conditions. aun.edu.eg Another study on the stability of reconstituted oral suspensions of flucloxacillin sodium showed that the degradation followed apparent first-order kinetics. researchgate.netresearchgate.net The degradation rate was influenced by the type of water used for reconstitution and the storage conditions. researchgate.net
| Study Type | Key Findings |
| Oxidation Kinetics | Oxidation of flucloxacillin by hexacyanoferrate(III) proceeds via a free radical mechanism. aun.edu.eg |
| Stability in Suspension | Degradation in reconstituted oral suspensions follows apparent first-order kinetics. researchgate.netresearchgate.net |
Target Site Modification
The primary mechanism of high-level resistance to Flucloxacillin(1-), particularly in methicillin-resistant Staphylococcus aureus (MRSA), is the modification of the antibiotic's target site, the penicillin-binding proteins (PBPs). nih.govcambridge.orgcysticfibrosis.org.uk
Alterations in Penicillin-Binding Protein (PBP) Structure and Function
Bacteria can acquire resistance by altering the structure of their native PBPs or by acquiring a new PBP with low affinity for beta-lactam antibiotics. asm.orgreactgroup.orgmdpi.com In MRSA, resistance to flucloxacillin and other beta-lactams is primarily due to the acquisition of the mecA gene. cysticfibrosis.org.ukkau.edu.saplos.orgbiotechnologia-journal.org This gene is carried on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec). cysticfibrosis.org.ukbiotechnologia-journal.org
The mecA gene encodes a unique penicillin-binding protein called PBP2a (or PBP2'). nih.govkau.edu.saplos.orgmicrobiologyresearch.org PBP2a has a very low affinity for most beta-lactam antibiotics, including flucloxacillin. cysticfibrosis.org.ukplos.orgwikipedia.org While the native PBPs of the bacterium are inhibited by flucloxacillin, the presence of PBP2a allows the bacterium to continue synthesizing its cell wall, rendering the antibiotic ineffective. nih.govbiotechnologia-journal.org Some MRSA strains may carry a homolog of mecA called mecC, which also encodes a PBP with reduced affinity for beta-lactams. nih.gov
In other bacteria, such as Streptococcus pneumoniae, resistance to penicillins arises from mutations in the genes encoding their native PBPs, such as PBP1a, PBP2b, and PBP2x. asm.orgetflin.com These mutations lead to a decreased binding affinity of the PBPs for the antibiotic. asm.orgfrontiersin.org
| Gene | Encoded Protein | Function in Resistance |
| mecA | PBP2a | Low-affinity PBP that bypasses the inhibitory effect of flucloxacillin. nih.govkau.edu.saplos.org |
| mecC | PBP2c | A homolog of PBP2a with similar function. nih.gov |
| pbp genes (e.g., in S. pneumoniae) | Altered native PBPs | Mutations decrease the binding affinity for penicillins. asm.orgetflin.com |
Impact of Modified PBPs on Flucloxacillin(1-) Binding Affinity
The structural alterations in PBPs directly impact their ability to bind to Flucloxacillin(1-). The key to PBP2a-mediated resistance is its significantly reduced affinity for the antibiotic. cysticfibrosis.org.ukplos.org This low affinity means that even at high concentrations, flucloxacillin cannot effectively bind to and inhibit PBP2a, allowing cell wall synthesis to proceed. nih.govbiotechnologia-journal.org
Studies on Streptococcus pneumoniae have shown that specific amino acid substitutions in PBP2b, such as T446A, can reduce the binding affinity for penicillin by 60%. etflin.com Similarly, mutations in PBP1a and PBP2x contribute to increased resistance levels. asm.orgetflin.com The cumulative effect of these mutations in different PBPs leads to high-level resistance.
| PBP Alteration | Organism | Impact on Binding Affinity |
| Expression of PBP2a | Staphylococcus aureus (MRSA) | Very low affinity for flucloxacillin, leading to high-level resistance. cysticfibrosis.org.ukplos.orgwikipedia.org |
| Amino acid substitutions in PBP2b (e.g., T446A) | Streptococcus pneumoniae | Significantly reduces binding affinity for penicillins. etflin.com |
| Mutations in PBP1a and PBP2x | Streptococcus pneumoniae | Contribute to increased resistance by lowering binding affinity. asm.orgetflin.com |
Efflux Pump Systems
Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively extrude a wide variety of toxic substances, including antibiotics like flucloxacillin, from the cell. microbialcell.commdpi.com This mechanism lowers the intracellular concentration of the antibiotic, preventing it from reaching its target and exerting its antibacterial effect. microbialcell.comfrontiersin.org Efflux pumps can contribute to both intrinsic resistance, as they are naturally present in bacteria, and acquired resistance, where their expression is increased. nih.govnih.gov
Identification and Characterization of Efflux Transporters
Bacteria possess a diverse array of efflux transporters, which are broadly categorized into five main superfamilies: the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, the multidrug and toxic compound extrusion (MATE) family, and the resistance-nodulation-division (RND) family. researchgate.net In Gram-negative bacteria, RND family efflux pumps are of significant clinical importance, while in Gram-positive bacteria like Staphylococcus aureus, MFS transporters are predominant. nih.govmdpi.com
Several specific efflux pumps have been identified and characterized in relation to flucloxacillin resistance. In Staphylococcus aureus, the NorA efflux pump, a member of the MFS, is well-studied and has been shown to contribute to resistance to various fluoroquinolones. biotechnologia-journal.orgnih.gov While some research suggests that newer fluoroquinolones are poor substrates for NorA, other studies indicate that S. aureus possesses multiple non-NorA MDR efflux pumps capable of transporting these compounds. nih.govpsu.edu For instance, the MdeA efflux pump in S. aureus confers resistance to a range of compounds, including some antibiotics. microbialcell.com
In Gram-negative bacteria such as Salmonella Typhimurium, the AcrAB-TolC efflux system, belonging to the RND family, is a major contributor to multidrug resistance. researchgate.net Studies have shown the involvement of multiple efflux pumps, including AcrAB, AcrEF, EmrAB, MdfA, and MdtK, in reduced susceptibility to β-lactam antibiotics. researchgate.net
Below is a table summarizing key efflux pump systems involved in bacterial resistance:
| Efflux Pump Family | Example Pump(s) | Organism(s) | Substrates Include |
| Major Facilitator Superfamily (MFS) | NorA, MdeA | Staphylococcus aureus | Fluoroquinolones, biocides, dyes, various antibiotics. microbialcell.combiotechnologia-journal.orgnih.gov |
| Resistance-Nodulation-Division (RND) | AcrAB-TolC | Salmonella Typhimurium, E. coli | β-lactams, fluoroquinolones, macrolides, tetracycline (B611298). nih.govresearchgate.net |
| Small Multidrug Resistance (SMR) | KpnEF | Klebsiella pneumoniae | Cephalosporins. researchgate.net |
Mechanisms of Drug Efflux from Bacterial Cells
The process of drug efflux is an active transport mechanism, meaning it requires energy. researchgate.net The energy for this process is typically derived from the proton motive force (PMF), which is the electrochemical gradient of protons across the bacterial membrane. nih.gov Efflux pumps utilize this energy to capture and expel antibiotic molecules from the cytoplasm or the periplasmic space (in Gram-negative bacteria) to the outside of the cell. microbialcell.comfrontiersin.org
The mechanism of efflux involves a series of conformational changes in the transporter protein. frontiersin.org The antibiotic binds to a specific site within the pump, which triggers a change in the protein's shape, leading to the translocation of the drug across the membrane and its subsequent release outside the cell. nih.gov This continuous pumping action effectively reduces the intracellular concentration of the antibiotic to sub-lethal levels, allowing the bacterium to survive and even develop further resistance mechanisms. microbialcell.commdpi.com The overexpression of efflux pump genes, often due to mutations in regulatory genes, leads to an increased number of pumps in the cell membrane and consequently, a higher level of resistance. nih.gov
Reduced Outer Membrane Permeability and Drug Influx
In Gram-negative bacteria, the outer membrane acts as a significant barrier, limiting the entry of many antibiotics. bristol.ac.uk For hydrophilic antibiotics like flucloxacillin to reach their target—the penicillin-binding proteins (PBPs) located in the inner membrane—they must pass through protein channels in the outer membrane called porins. bristol.ac.ukmdpi.com
A key mechanism of resistance is the reduction of outer membrane permeability, which limits the influx of the antibiotic into the cell. mdpi.com Bacteria can achieve this by down-regulating the expression of porin genes, leading to a decrease in the number of porin channels in the outer membrane. bristol.ac.uk This reduction in entry points makes it more difficult for the antibiotic to reach a high enough concentration in the periplasm to be effective. mdpi.com
This mechanism of reduced permeability often works in concert with efflux pumps. bristol.ac.uk The combination of decreased influx and increased efflux creates a powerful synergistic effect, significantly lowering the intracellular concentration of the antibiotic and leading to high levels of resistance. bristol.ac.uk Mutations affecting the regulation of both porin and efflux pump production are a common cause of this "reduced permeability" phenotype. bristol.ac.uk
Genetic Basis of Resistance Acquisition and Dissemination
Bacterial resistance to flucloxacillin can arise through two primary genetic events: spontaneous mutations in the bacterial chromosome and the acquisition of new genetic material through horizontal gene transfer. oup.comukzn.ac.za
Chromosomal Mutations Leading to Intrinsic Resistance
Intrinsic resistance is an inherent property of a bacterial species, often encoded by genes on the chromosome. nih.govukzn.ac.za Spontaneous mutations in these chromosomal genes can lead to the development of resistance in previously susceptible bacteria. futurelearn.com These mutations occur randomly and at a low frequency during DNA replication. futurelearn.com When a bacterial population is exposed to an antibiotic like flucloxacillin, individuals with mutations that confer resistance have a selective advantage and will proliferate. futurelearn.com
Chromosomal mutations can lead to resistance in several ways:
Target Modification: Mutations in the genes encoding the target of the antibiotic, such as the penicillin-binding proteins (PBPs) for flucloxacillin, can alter the target's structure, reducing the antibiotic's binding affinity. mdpi.com
Upregulation of Efflux Pumps: Mutations in the regulatory genes that control the expression of efflux pumps can lead to their overproduction. futurelearn.com This increased efflux activity enhances the removal of the antibiotic from the cell.
Reduced Permeability: Mutations in the genes that regulate porin production can decrease the number of channels in the outer membrane of Gram-negative bacteria, limiting antibiotic influx. ukzn.ac.za
Plasmid-Mediated Resistance Transfer (Conjugation)
A major mechanism for the rapid spread of antibiotic resistance is the transfer of resistance genes between bacteria via mobile genetic elements, primarily plasmids. wikipedia.orgasm.org Plasmids are small, circular, extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome. wikipedia.org They often carry genes that confer resistance to multiple antibiotics, contributing to the emergence of multidrug-resistant (MDR) strains. wikipedia.org
The most common method of plasmid transfer is conjugation, a process where genetic material is transferred from a donor bacterium to a recipient bacterium through direct cell-to-cell contact, often via a structure called a pilus. oup.comasm.org Plasmids carrying resistance genes, sometimes referred to as R-factors or R-plasmids, can be transferred between bacteria of the same or different species. wikipedia.org
The genes encoding resistance mechanisms, such as β-lactamases that inactivate flucloxacillin, are frequently located on plasmids. nih.gov The presence of these genes on highly mobile plasmids facilitates their rapid dissemination throughout a bacterial population and across different bacterial species, posing a significant challenge to the effective treatment of bacterial infections. wikipedia.orgnih.gov Furthermore, some plasmids can integrate into the bacterial chromosome, ensuring the stable inheritance of the resistance genes. nih.gov The transfer of these resistance plasmids is a key driver of the evolution and spread of antibiotic resistance on a global scale. wikipedia.orgfrontiersin.org
Transduction and Transformation in Resistance Spread
The dissemination of antibiotic resistance genes throughout bacterial populations is significantly accelerated by horizontal gene transfer (HGT), a process distinct from the vertical inheritance of genetic material. reactgroup.orgnih.gov Among the primary mechanisms of HGT are transduction and transformation, which play a crucial role in the spread of resistance to flucloxacillin, particularly in clinically relevant pathogens like Staphylococcus aureus. nih.govnih.govlshtm.ac.uk
Transduction involves the transfer of bacterial DNA from a donor to a recipient bacterium via a bacteriophage (a virus that infects bacteria). reactgroup.orgfrontiersin.orgmdpi.com This process is considered a major driver for the HGT of antimicrobial resistance genes in S. aureus. lshtm.ac.uk During the phage replication cycle, bacterial DNA, including plasmids or chromosomal fragments carrying resistance genes such as mecA, can be mistakenly packaged into new phage particles. nih.govfrontiersin.org The mecA gene encodes for an alternative penicillin-binding protein (PBP2a) that is not effectively inhibited by flucloxacillin, thus conferring resistance. nih.govbiotechnologia-journal.org When these phages subsequently infect other bacteria, they inject the previously packaged resistance gene, which can then be integrated into the recipient's genome, rendering it resistant. reactgroup.orgnih.gov Resistance transduction is a common phenomenon in Staphylococcus aureus. nih.gov
Transformation is the process by which bacteria take up naked DNA directly from their environment. reactgroup.orgfrontiersin.org This extracellular DNA may originate from lysed bacterial cells that carried resistance genes. reactgroup.org Certain bacterial species are naturally "competent," meaning they can actively take up external DNA. mdpi.com While often considered less influential than conjugation, recent findings suggest that the role of transformation in spreading resistance may be more significant than previously believed. frontiersin.org In the context of S. aureus biofilms, natural transformation has been shown to facilitate the transfer of SCCmec, the mobile genetic element carrying the mecA gene, leading to methicillin (B1676495) (and thus flucloxacillin) resistance. microbiologyresearch.org
The close proximity of bacterial cells within specific environments, such as biofilms, enhances the efficiency of both transduction and transformation, creating hotbeds for the evolution and spread of antibiotic resistance. mdpi.com
Table 1: Mechanisms of Horizontal Gene Transfer in Bacteria
| Mechanism | Description | Role in Flucloxacillin Resistance Spread |
| Transduction | DNA transfer mediated by bacteriophages. Bacterial DNA carrying resistance genes is accidentally packaged into phage heads and injected into a new host bacterium. reactgroup.orgfrontiersin.org | A primary driver for HGT in S. aureus. lshtm.ac.uk Phages can transfer the mecA gene, which confers resistance to flucloxacillin. nih.govnih.gov |
| Transformation | Uptake and integration of naked DNA fragments from the surrounding environment by competent bacterial cells. reactgroup.orgfrontiersin.org | Facilitates the acquisition of resistance genes, such as those within the SCCmec element, particularly within the biofilm environment. microbiologyresearch.org |
| Conjugation | Transfer of genetic material, often plasmids, between bacterial cells through direct cell-to-cell contact. reactgroup.orgfrontiersin.org | Considered a highly efficient method for the spread of resistance plasmids in S. aureus. nih.gov |
Biofilm Formation and its Contribution to Resistance
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, adhering to a surface. mdpi.comnih.govjmb.or.kr This mode of growth is a significant survival strategy for bacteria and a major contributor to their tolerance and resistance to antimicrobial agents, including flucloxacillin. mdpi.comfrontiersin.org Bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their free-floating, planktonic counterparts. nih.govasm.org
The contribution of biofilms to flucloxacillin resistance is multifaceted:
Reduced Antibiotic Penetration: The dense EPS matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), acts as a physical barrier. nih.govasm.orgfrontiersin.org It can impede the diffusion of flucloxacillin, preventing it from reaching the bacteria in the deeper layers of the biofilm at effective concentrations. mdpi.comasm.org
Altered Microenvironment and Metabolic States: Within a biofilm, gradients of nutrients and oxygen exist. mdpi.commdpi.com Bacteria in the deeper, oxygen-limited layers may enter a dormant or slow-growing state. mdpi.com Since β-lactam antibiotics like flucloxacillin are most effective against actively dividing cells, these metabolically inactive or slow-growing bacteria (known as persister cells) exhibit increased tolerance. nih.govmdpi.com
Enzymatic Inactivation: The EPS matrix can concentrate bacterial enzymes, such as β-lactamases, that degrade antibiotics. mdpi.com In S. aureus, these enzymes can inactivate flucloxacillin within the biofilm, protecting both the producing cells and neighboring susceptible cells. nih.govmdpi.com
Increased Genetic Exchange: The high cell density and the presence of extracellular DNA within the biofilm matrix create an ideal environment for horizontal gene transfer (HGT). mdpi.com This proximity facilitates the spread of resistance genes via transduction and transformation, allowing for the rapid acquisition of resistance by previously susceptible members of the biofilm community. mdpi.com
Research on S. aureus isolates from infections has shown that despite being susceptible to oxacillin (a proxy for flucloxacillin) in standard tests, they can form robust biofilms and exhibit high tolerance to the antibiotic in this state. researchgate.net This highlights the clinical challenge posed by biofilm-associated infections, where standard susceptibility testing on planktonic bacteria may not accurately predict treatment outcomes. reactgroup.orgresearchgate.net
Table 2: Biofilm-Mediated Resistance Mechanisms to Flucloxacillin
| Mechanism | Description | Research Finding |
| Physical Barrier | The Extracellular Polymeric Substance (EPS) matrix limits antibiotic diffusion. asm.org | The complex biofilm structure, composed of exopolysaccharide, DNA, and protein, physically hinders antibiotics from reaching their bacterial targets. asm.org |
| Metabolic Heterogeneity | Nutrient and oxygen gradients lead to slow-growing or dormant "persister cells" that are less susceptible to antibiotics targeting cell division. mdpi.com | Metabolically inactive cells at the base of biofilms show increased resistance to antibiotics. mdpi.com |
| Enzymatic Degradation | High concentration of antibiotic-inactivating enzymes (e.g., β-lactamases) within the biofilm matrix. mdpi.com | β-lactamases produced by some bacteria in a biofilm can protect susceptible neighboring cells by degrading the antibiotic in the vicinity. mdpi.com |
| Horizontal Gene Transfer (HGT) | Close cell proximity and extracellular DNA in the matrix facilitate the transfer of resistance genes. mdpi.com | The biofilm environment promotes HGT, accelerating the spread of resistance determinants like the mecA gene. mdpi.com |
| Efflux Pump Upregulation | Increased expression of pumps that actively remove antibiotics from the bacterial cell. frontiersin.org | Efflux pumps can be upregulated in response to antimicrobial exposure within the biofilm, reducing intracellular drug concentrations. frontiersin.org |
Synthetic Chemistry and Derivatization Strategies for Flucloxacillin 1
Methods for Flucloxacillin(1-) Synthesis
The core structure of Flucloxacillin(1-) is assembled by coupling the 6-aminopenicillanic acid (6-APA) nucleus with a specific isoxazole (B147169) side chain. The primary synthetic route involves a multi-step process that begins with the preparation of the side chain, followed by its condensation with 6-APA.
A common method for synthesizing the sodium salt of Flucloxacillin (B1213737) involves reacting 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-formic acid with a chlorinating agent to form the corresponding acyl chloride. This activated acyl chloride is then reacted with 6-APA in the presence of a base.
The key steps in a typical synthesis are:
Activation of the Isoxazole Carboxylic Acid: The starting material, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-formic acid, is converted into a more reactive acyl chloride. This is often achieved using reagents like phosphorus oxychloride with an organic amine catalyst, or alternatives such as triphosgene (B27547) or sulfur oxychloride. google.com The reaction is typically carried out in an organic solvent.
Acylation of 6-APA: The synthesized acyl chloride is then added to a solution of 6-aminopenicillanic acid (6-APA) dissolved in water with an inorganic base like sodium bicarbonate. This condensation reaction forms the flucloxacillin acid.
Purification and Salt Formation: The resulting flucloxacillin acid is often difficult to crystallize directly from the reaction mixture. google.com Therefore, it is typically extracted and then precipitated to improve purity. google.com Finally, the purified flucloxacillin acid is dissolved in an organic solvent and treated with a sodium salt, such as sodium isooctanoate, to yield the final product, Flucloxacillin(1-) sodium, often as a monohydrate.
| Reagent/Solvent | Purpose | Reference |
| 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-formic acid | Side-chain precursor | |
| Phosphorus oxychloride/Triphosgene/Sulfur oxychloride | Acyl chloride formation | google.com |
| 6-Aminopenicillanic acid (6-APA) | Penicillin nucleus | |
| Sodium bicarbonate | Base for condensation | |
| Ethyl acetate (B1210297) | Organic solvent | google.com |
| Sodium isooctanoate | Sodium salt formation |
Synthesis of Flucloxacillin(1-) Analogs and Derivatives
The synthesis of Flucloxacillin(1-) analogs and derivatives is primarily focused on modifying its chemical structure to enhance properties such as stability, bioavailability, or antibacterial spectrum. Research in this area includes the creation of metal complexes, prodrugs, and other structurally related isoxazolyl penicillins.
Metal Complexes: One approach to derivatization involves the formation of mixed ligand complexes. For instance, a Flucloxacillin(1-) derivative has been synthesized by first converting the carboxylic acid group to a methyl ester using methanol (B129727) and sulfuric acid. researchgate.net This derivative is then reacted with proline and various metal salts (e.g., Co(II), Ni(II), Cu(II), Zn(II), Cd(II)) to form coordination complexes. researchgate.net These complexes exhibit different physicochemical properties compared to the parent drug. researchgate.net
Prodrugs: Prodrugs are inactive or less active derivatives that are converted to the active drug in the body. The synthesis of prodrugs of isoxazolyl penicillins, such as cloxacillin (B1194729) (a close analog of flucloxacillin), has been explored to improve their therapeutic profiles. uobaghdad.edu.iq One strategy involves the esterification of the carboxylic acid group. For example, a cloxacillin prodrug can be prepared by reacting cloxacillin sodium with ethylchloroformate in the presence of pyridine. uobaghdad.edu.iq
Structurally Related Isoxazolyl Penicillins: The synthesis of other isoxazolyl penicillins, such as oxacillin (B1211168), cloxacillin, and dicloxacillin (B1670480), follows a similar synthetic pathway to flucloxacillin, differing in the specific substituted phenylisoxazole side chain used. google.comnih.gov For example, derivatives of oxacillin have been prepared with cycloaliphatic substituents (cyclohexyl, cyclohexylphenyl, etc.) in place of the phenyl group to investigate the impact on antibacterial activity. google.com
| Derivative Type | Synthetic Strategy | Key Reagents/Starting Materials | Reference |
| Metal Complexes | Esterification followed by reaction with proline and metal salts | Flucloxacillin, Methanol, H2SO4, Proline, Metal chlorides | researchgate.net |
| Prodrugs (Cloxacillin based) | Esterification of the carboxylic acid | Cloxacillin sodium, Ethylchloroformate, Pyridine | uobaghdad.edu.iq |
| Cycloaliphatic Analogs (Oxacillin based) | Acylation of 6-APA with modified isoxazole side chains | 6-APA, Cyclohexyl-substituted isoxazole carboxylic acid chloride | google.com |
Isolation and Characterization of Synthesis Impurities
During the synthesis and storage of Flucloxacillin(1-), various impurities and degradation products can form. The identification and characterization of these compounds are critical for ensuring the quality and safety of the final pharmaceutical product.
Forced degradation studies, where flucloxacillin is subjected to stress conditions like acid, base, oxidation, and heat, are used to generate and identify potential impurities. akjournals.com These studies have revealed that flucloxacillin degrades under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions, while being relatively stable to photolytic and thermal stress. akjournals.com
Commonly identified impurities include:
Penicilloic acids: These are formed by the hydrolytic cleavage of the β-lactam ring. researchgate.net
Penilloic acids: These arise from the rearrangement of penicilloic acids. researchgate.net
Glycine (B1666218) analogs: Such as the Flucloxacillin glycine analog (Ph. Eur. Impurity-F). researchgate.net
5-Hydroxymethyl flucloxacillin: An active metabolite that can also be present as an impurity. google.com
Starting materials and intermediates: Residual amounts of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can be present as an impurity.
The isolation of these impurities is often achieved using preparative High-Performance Liquid Chromatography (HPLC). researchgate.net Characterization and structural elucidation are then performed using a combination of analytical techniques, including:
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and fragmentation patterns of the impurities. akjournals.com
Nuclear Magnetic Resonance (NMR) spectroscopy: To provide detailed structural information. researchgate.net
Infrared (IR) spectroscopy: To identify functional groups. researchgate.net
Some volatile sulfur compounds, such as dimethyl disulfide, have also been identified as degradation products, contributing to the malodor of flucloxacillin preparations. ucc.ie
| Impurity Name | Type | Method of Formation | Reference |
| Penicilloic acids of Flucloxacillin | Degradation Product | Hydrolysis of β-lactam ring | researchgate.net |
| Penilloic acids of Flucloxacillin | Degradation Product | Rearrangement of penicilloic acids | researchgate.net |
| Flucloxacillin glycine analog | Process Impurity/Degradation Product | Not specified | researchgate.net |
| 5-Hydroxymethyl flucloxacillin | Metabolite/Impurity | Oxidation | google.com |
| 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid | Process Impurity | Incomplete reaction | |
| Dimethyl disulfide | Degradation Product | Degradation of sulfur-containing ring | ucc.ie |
Advanced Analytical Methodologies for Flucloxacillin 1
Chromatographic Techniques for Characterization and Quantification
Chromatography stands as a cornerstone for the analysis of Flucloxacillin(1-), providing powerful separation capabilities that are essential for resolving the active ingredient from related substances and degradation products. unesp.br High-performance liquid chromatography (HPLC) is the most prominently utilized of these methods. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
HPLC and its more advanced counterpart, UHPLC, are the predominant methods for the assay of Flucloxacillin(1-). nih.govunesp.br These techniques offer high resolution, precision, and accuracy. Reverse-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase to achieve separation.
Several validated RP-HPLC methods have been developed for the quantification of flucloxacillin (B1213737) in various matrices. For instance, one method developed for its analysis in capsule dosage form used a C18 column with a mobile phase of 60% Methanol (B129727) and 40% KH2PO4 buffer (pH 5), achieving a limit of detection (LOD) of 0.00437% w/v and a limit of quantification (LOQ) of 0.0132% w/v. researchgate.net Another method for its determination in human plasma utilized a C18 column with a mobile phase consisting of a 10 mmol L-1 KH2PO4-acetonitrile mixture (64.5:35.5, v/v) and UV detection at 220 nm. ingentaconnect.comnih.gov
UHPLC methods, which use smaller particle size columns, offer faster analysis times and improved resolution compared to traditional HPLC. diva-portal.org These methods are particularly advantageous for high-throughput analysis.
| Technique | Stationary Phase | Mobile Phase | Detection | Application | Linearity Range | Reference |
|---|---|---|---|---|---|---|
| RP-HPLC | Phenomenex® Bondclone 10 C18 (300×3.9 mm, 5µm) | 60% Methanol and 40% KH2PO4 buffer (pH 5) | UV | Capsule Dosage Form | Not Specified | researchgate.net |
| RP-HPLC | AlltimaTM C18 (250 mm 4.6 mm I.D., 5 mm) | 10 mmol L-1 KH2PO4-acetonitrile (64.5:35.5, v/v) | UV at 220 nm | Human Plasma | 0.2 - 40 mg L-1 | ingentaconnect.com |
| Ion Exchange HPLC | ZORBAX 300-SCX | 0.025 M ammonium (B1175870) dihydrogen phosphate (B84403) (pH 2.6)-acetonitrile (95:5) | Not Specified | Pharmaceutical Formulations | LOQ ~0.2 µg/ml | nih.gov |
| UHPLC-MS/MS | Not Specified | Not Specified | MS/MS | Unbound concentration in plasma | 0.05-5 µg/mL | diva-portal.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For enhanced sensitivity and specificity, particularly in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.net This technique combines the superior separation power of liquid chromatography with the precise mass identification capabilities of mass spectrometry.
LC-MS/MS has been successfully used to determine total and free concentrations of flucloxacillin in human plasma. One such method demonstrated linearity over a concentration range of 0.2 to 100 mg/L in plasma and 0.005 to 10 mg/L in plasma ultrafiltrate, with a limit of quantification of 0.2 mg/L and 0.005 mg/L, respectively. The use of a stable isotope-labeled internal standard is a common practice in quantitative LC-MS/MS to ensure accuracy by correcting for matrix effects and variations during sample processing. researchgate.net
| Parameter | Condition/Value | Reference |
|---|---|---|
| Sample Matrix | Human Plasma, Microdialysis Samples | nih.gov |
| Chromatographic Column | UPLC BEH C18, 1.7 µm (2.1x50mm) | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI) | nih.gov |
| Linearity Range (Plasma) | 1-30 mg/L | nih.gov |
| Linearity Range (Microdialysate) | 0.05-5.0 mg/L | nih.gov |
| Lower Limit of Quantification (Plasma) | 1 mg/L | nih.gov |
| Lower Limit of Quantification (Microdialysate) | 0.05 mg/L | nih.gov |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a simpler, cost-effective, and rapid method for the qualitative identification and separation of Flucloxacillin(1-). nih.govlongdom.org While it may not offer the same quantitative precision as HPLC, its utility in preliminary screening and for routine quality control in resource-limited settings is significant. longdom.org
For the simultaneous determination of amoxicillin (B794) and flucloxacillin, a TLC-densitometry method has been developed. tandfonline.com This method utilized silica (B1680970) gel 60 F254 plates with a mobile phase of chloroform: methanol: ammonia (B1221849) (5: 2: 0.5 by volume) and densitometric detection at 254 nm. tandfonline.comresearchgate.net The method demonstrated good linearity in the range of 5-30 μ g/spot for flucloxacillin. tandfonline.com
Headspace Gas Chromatography for Residual Solvents
The manufacturing process of drug substances often involves the use of organic solvents, which must be controlled in the final product due to their potential toxicity. academicjournals.orgscharlab.com Headspace Gas Chromatography (HS-GC) is the standard technique for the determination of residual solvents in pharmaceutical products, including Flucloxacillin(1-). academicjournals.orgthermofisher.com
A validated HS-GC method was developed for the determination of residual solvents like methanol, ethyl acetate (B1210297), and toluene (B28343) in flucloxacillin sodium. academicjournals.org The separation was achieved on an Elite-5 fused silica capillary column. academicjournals.org The method was found to be linear over specified concentration ranges for each solvent, with correlation coefficients demonstrating good linearity (e.g., 0.9956 for methanol). academicjournals.org
| Solvent | Linearity Range (ppm) | Correlation Coefficient (r) | Reference |
|---|---|---|---|
| Methanol | 50 - 2000 | 0.9956 | academicjournals.org |
| Ethyl Acetate | 50 - 1000 | 0.9941 | academicjournals.org |
| Toluene | 100 - 500 | 0.9863 | academicjournals.org |
Spectrophotometric Methods
Spectrophotometric methods, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provide a simple, rapid, and cost-effective approach for the quantitative analysis of Flucloxacillin(1-). ingentaconnect.com These methods are often based on the inherent UV absorbance of the molecule or the formation of a colored complex with a chromogenic reagent.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Degradation Monitoring
UV-Vis spectrophotometry is widely applied for the routine quality control of Flucloxacillin(1-) in pharmaceutical dosage forms. A simple method validated for flucloxacillin sodium in capsules involved measurements at 274 nm using ultra-purified water as the solvent, demonstrating linearity over a range of 50.0 to 100.0 mg L-1. ingentaconnect.com Another study reported a method with an absorption maximum (λmax) at 219 nm in double-distilled water, showing a linear response in the 2-10 μg/ml range. researchgate.net
Spectrophotometric methods can also be based on charge-transfer complexation. One such method for flucloxacillin sodium involves a reaction with iodine in a methanol-dichloromethane medium, with the resulting complex measured at 362 nm. This method was linear in the concentration range of 1-9 µg/mL. scispace.com Another approach is the formation of a yellow ion-pair complex with Bromocresol purple, which has an absorption maximum at 408 nm and a linearity range of 2.47 – 22.23 µg/mL. rjptonline.org
Furthermore, UV-Vis spectroscopy is a valuable tool for monitoring the degradation of Flucloxacillin(1-). Studies have monitored the degradation in aqueous solutions by observing changes in the UV spectrum over time. researchgate.net The appearance of an absorbance peak around 339 nm has been attributed to degradation products, allowing for the study of the drug's stability under various conditions. researchgate.netorientjchem.org
| Method Principle | Solvent/Reagent | λmax (nm) | Linearity Range | Reference |
|---|---|---|---|---|
| Direct UV Absorbance | Ultra-purified water | 274 | 50.0 - 100.0 mg L-1 | ingentaconnect.com |
| Direct UV Absorbance | Double distilled water | 219 | 2 - 10 µg/ml | researchgate.net |
| Charge Transfer Complex | Iodine in methanol-dichloromethane | 362 | 1 - 9 µg/mL | scispace.com |
| Ion-Pair Complex | Bromocresol purple in Chloroform | 408 | 2.47 – 22.23 µg/mL | |
| Charge Transfer Complex | p-nitrophenol | 446 | 2.0-40 µg ml-1 | nih.gov |
Infrared (IR) Spectroscopy for Structural Elucidation and Degradation Products
Infrared (IR) spectroscopy is a powerful analytical technique used for the structural elucidation of molecules by identifying their functional groups. It operates on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational energies of their chemical bonds. This absorption is characteristic of the bond type and its molecular environment, providing a unique "fingerprint" for a compound.
In the context of Flucloxacillin(1-), IR spectroscopy can be employed to confirm the presence of key functional groups that define its structure. The spectrum of Flucloxacillin would exhibit characteristic absorption bands corresponding to its core components: the β-lactam ring, the amide linkages, the carboxylic acid group, and the substituted aromatic ring.
Key Expected IR Absorption Bands for Flucloxacillin(1-)
| Functional Group | Characteristic Absorption (cm⁻¹) | Significance in Flucloxacillin Structure |
|---|---|---|
| β-Lactam C=O | 1760-1800 | Confirms the presence of the strained four-membered β-lactam ring, which is crucial for its antibacterial activity. |
| Amide C=O | 1630-1680 | Indicates the amide linkage connecting the acyl side chain to the 6-aminopenicillanic acid core. |
| Carboxylate O-H | 2500-3300 (broad) | Represents the carboxylic acid group. |
| Carboxylate C=O | 1700-1725 | Corresponds to the carbonyl of the carboxylic acid group. |
| N-H Stretch | 3200-3500 | Relates to the amide N-H bond. |
| Aromatic C=C | 1450-1600 | Confirms the presence of the isoxazolyl ring. |
| C-Cl, C-F | 600-800, 1000-1400 | Indicates the halogen substituents on the aromatic side chain. |
This table is generated based on general principles of IR spectroscopy applied to the known structure of Flucloxacillin.
Furthermore, IR spectroscopy is a valuable tool for monitoring the degradation of Flucloxacillin(1-). The primary degradation pathway for β-lactam antibiotics involves the hydrolytic cleavage of the β-lactam ring. This process leads to the formation of penicilloic acid derivatives. Such degradation can be observed in the IR spectrum by the disappearance of the characteristic β-lactam carbonyl peak (around 1760-1800 cm⁻¹) and the appearance of new peaks corresponding to the newly formed carboxylic acid and amine functional groups. For example, a study monitoring the degradation of flucloxacillin sodium in various aqueous systems noted changes in absorbance over time, indicating the formation of degradation products. While this particular study used UV-spectroscopy, the principle of tracking spectral changes to monitor degradation is directly applicable to IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic compounds, including complex antibiotics like Flucloxacillin(1-). It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the molecular structure.
For Flucloxacillin(1-), ¹H NMR and ¹³C NMR are fundamental for mapping the proton and carbon frameworks. The chemical shift (δ) of each nucleus provides insight into its local electronic environment, while spin-spin coupling constants (J) reveal the connectivity between neighboring nuclei.
Given the presence of a fluorine atom in its structure, ¹⁹F NMR spectroscopy is also a particularly useful and sensitive technique for analyzing Flucloxacillin(1-) and its metabolites. A study on the metabolites of flucloxacillin in rat urine successfully used ¹⁹F NMR to detect and quantify the parent drug and three of its metabolites with minimal sample preparation and no interference from endogenous urine components.
Expected ¹H NMR Spectral Features for Flucloxacillin(1-)
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Significance |
|---|---|---|---|
| β-Lactam Protons | 5.0 - 6.0 | Doublets | Protons on the core β-lactam ring. Their coupling confirms their adjacency. |
| Methyl Protons | 1.0 - 2.0 | Singlets | Two distinct signals for the gem-dimethyl groups on the thiazolidine (B150603) ring. |
| Thiazolidine Proton | 4.0 - 5.0 | Singlet | The proton at the C-3 position of the thiazolidine ring. |
| Amide N-H | 7.0 - 9.0 | Doublet | The proton of the amide linkage, showing coupling to the adjacent β-lactam proton. |
| Isoxazole (B147169) Methyl | 2.0 - 3.0 | Singlet | The methyl group attached to the isoxazole ring. |
This table is illustrative, based on typical chemical shifts for similar penicillin structures.
NMR can also be used to study degradation products. The opening of the β-lactam ring would result in significant changes in the chemical shifts and coupling patterns of the adjacent protons, providing clear evidence of degradation.
Electrochemical Methods
Electrochemical methods are a class of analytical techniques that measure electrical quantities like potential or current to determine the concentration of a substance. These methods are often noted for their high sensitivity, speed, and relatively low cost.
Polarography
Polarography, particularly differential pulse polarography (DPP), has been successfully applied to the quantitative analysis of Flucloxacillin(1-). This technique involves measuring the current that flows as a controlled potential is applied to a dropping mercury electrode (DME). The electrochemical reduction of Flucloxacillin at the DME surface produces a current peak whose height is proportional to the drug's concentration.
A study on the differential pulse polarographic determination of flucloxacillin detailed an optimized method for its analysis in pure form and in pharmaceutical dosages.
Key Findings from a Differential Pulse Polarography Study of Flucloxacillin
| Parameter | Finding |
|---|---|
| Electrode | Dropping Mercury Electrode (DME) |
| Optimal Buffer | Britton–Robinson buffer (0.04 M) |
| Optimal pH | 4.0 |
| Peak Potential | -975 to -1000 mV (vs. Ag/AgCl) |
| Linear Concentration Range | 1x10⁻⁷ M to 2x10⁻⁵ M (0.0494 µg/mL to 9.8780 µg/mL) |
| Limit of Detection (LOD) | 0.0034 µg/mL |
| Limit of Quantification (LOQ) | 0.0102 µg/mL |
| Correlation Coefficient (R²) | 0.9997 |
Data sourced from a study on the electrochemical behavior of flucloxacillin.
This method proved to be sensitive, accurate, and applicable for determining Flucloxacillin even in the presence of other antibiotics like amoxicillin.
Potentiometry
Potentiometry measures the potential difference between two electrodes in a solution to determine the concentration of a specific ion. For Flucloxacillin(1-) analysis, this is achieved by developing an ion-selective electrode (ISE) that is specifically responsive to the flucloxacillin anion.
A selective and rapid potentiometric method was developed using a flucloxacillin sensor. The sensor's membrane was
Method Validation Parameters in Flucloxacillin(1-) Analysis
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of analytical methods, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For Flucloxacillin(1-), various analytical techniques have been developed and validated, each with its own specific LOD and LOQ values, which are influenced by the instrumental setup and the matrix of the sample.
Several studies have established the LOD and LOQ for Flucloxacillin(1-) using different methodologies. For instance, a reverse-phase high-performance liquid chromatography (RP-HPLC) method determined the LOD and LOQ to be 0.00437% w/v and 0.0132% w/v, respectively. researchgate.net Another study, employing a spectrophotometric method based on the formation of a yellow ion-pair complex, reported an LOD of 0.203 µg/mL and an LOQ of 0.615 µg/mL. Furthermore, a separate HPLC method established an LOD of 0.003 mg/mL and an LOQ of 0.010 mg/mL. nih.gov In the context of determining total and free concentrations in human plasma, a liquid chromatography/tandem mass spectrometry (LC-MS/MS) assay established the lower limit of quantification (LLOQ) at 0.2 mg/L in plasma and 0.005 mg/L in plasma ultrafiltrate.
These values are summarized in the interactive data table below, showcasing the diversity of analytical approaches and their corresponding sensitivities for the detection and quantification of Flucloxacillin(1-).
Interactive Data Table: LOD and LOQ of Flucloxacillin(1-) by Various Analytical Methods
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| RP-HPLC researchgate.net | Capsule Dosage Form | 0.00437% w/v | 0.0132% w/v |
| Spectrophotometry | Raw Material | 0.203 µg/mL | 0.615 µg/mL |
| HPLC nih.gov | Not Specified | 0.003 mg/mL | 0.010 mg/mL |
| LC-MS/MS (Total) | Human Plasma | - | 0.2 mg/L (LLOQ) |
| LC-MS/MS (Free) | Human Plasma Ultrafiltrate | - | 0.005 mg/L (LLOQ) |
| Spectrophotometry researchgate.net | Pure and Dosage Forms | 3.20 µg/mL | 9.70 µg/mL |
Robustness of Analytical Procedures
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Studies on the analysis of Flucloxacillin(1-) have demonstrated the robustness of various methods. In one study validating an RP-HPLC method, the robustness was assessed by intentionally altering the flow rate and the detection wavelength. researchgate.net The method proved to be robust at a flow rate of 1.20 ml/min and also when the detection wavelength was varied to 223 nm and 227 nm. researchgate.net
Another investigation into a microbiological assay for an antibiotic evaluated robustness by changing the inoculum concentration (± 0.3%) and using different air ovens. scielo.br The results obtained under these varied conditions were within the range of the precision studies, confirming the robustness of the analytical method. scielo.br
Furthermore, the robustness of a liquid chromatography-diode array detection (LC-DAD) method was examined by varying several parameters, including the pH of the aqueous phase (3.0 ± 0.2), the percentage of acetonitrile (B52724) (15 ± 2%), the flow rate (1.00 ± 0.05 ml min-1), the detection wavelength (283 ± 3 nm), and the column manufacturer. scielo.br The study found that none of these variations had a significant effect on the quantification, thereby demonstrating the method's robustness. scielo.br
Development of Ecologically Conscious and Sustainable Analytical Methods
In recent years, there has been a significant shift in analytical chemistry towards the development of methods that are more environmentally friendly, a concept often referred to as "green analytical chemistry." unesp.br This movement is a response to the growing awareness of the environmental impact of traditional analytical methods, which often utilize toxic and hazardous solvents and generate substantial amounts of chemical waste. nih.govunesp.br
High-performance liquid chromatography (HPLC), a widely used technique for the analysis of Flucloxacillin(1-), typically employs solvents such as acetonitrile, which is toxic. unesp.brnih.govunesp.br The use of such solvents, coupled with long analytical run times and large solvent consumption, contributes to the generation of hazardous waste. unesp.brnih.govunesp.br Consequently, there is an increasing priority to develop "ecologically correct, conscious and sustainable methods" for the analysis of pharmaceuticals like Flucloxacillin(1-). unesp.brnih.govunesp.br
The principles of green analytical chemistry advocate for several approaches to minimize the environmental footprint of analytical procedures. These include:
Solvent Substitution: Replacing toxic organic solvents with greener alternatives. Water is the most desirable green solvent, but others such as ethanol (B145695), isopropyl alcohol, n-butanol, and ethyl acetate are also recommended. unesp.br Supercritical CO2 and ionic liquids are also being explored as environmentally benign alternatives. unesp.br
Waste Reduction: Miniaturizing analytical devices and reducing the volume of samples and reagents used can significantly decrease waste generation.
The development of such methods is not only beneficial for the environment but can also lead to safer laboratory practices and, in some cases, reduced operational costs. This new perspective on analytical methods is being applied to the analysis of Flucloxacillin(1-) to both develop new, sustainable methods and to improve the ecological profile of existing ones. nih.gov
Chemical and Environmental Degradation Pathways of Flucloxacillin 1
Intrinsic Chemical Instability of the Beta-Lactam Ring
The fundamental instability of flucloxacillin(1-) is rooted in the structure of the beta-lactam ring, a four-membered cyclic amide. nih.govmdpi.comresearchgate.net This ring is inherently strained due to significant angle and torsional strain, making the amide bond within it highly susceptible to cleavage. nih.govmdpi.com Unlike the more stable amide bond in a linear or larger cyclic structure, the constrained geometry of the beta-lactam ring prevents the nitrogen atom's lone pair of electrons from effectively delocalizing with the carbonyl group, thus increasing the carbonyl carbon's electrophilicity and its vulnerability to nucleophilic attack. researchgate.net
The degradation process is often initiated by the opening of this strained ring, which leads to the formation of inactive degradation products. nih.govmdpi.com This reaction can be facilitated by various nucleophiles, including water, leading to hydrolysis. nih.govmdpi.com Additionally, other factors such as the acyl side chain can participate in neighboring group reactions, further contributing to the opening of the beta-lactam ring and the subsequent degradation of the molecule. nih.gov
Hydrolytic Degradation Mechanisms
Hydrolysis is a primary pathway for the degradation of flucloxacillin(1-), involving the cleavage of the beta-lactam ring by water. nih.govmdpi.com This process is significantly influenced by pH and the presence of other substances in the formulation. bmj.cominnovareacademics.in
Influence of pH on Degradation Kinetics
The rate of hydrolytic degradation of flucloxacillin(1-) is highly dependent on the pH of the solution. bmj.commdpi.com Degradation is most pronounced at extreme pH values, both acidic and alkaline. bmj.com In acidic conditions, the degradation can be catalyzed by hydronium ions. For instance, in the presence of 0.1 N hydrochloric acid, flucloxacillin (B1213737) undergoes degradation. tandfonline.com Conversely, in alkaline conditions, such as in the presence of 0.1 N sodium hydroxide (B78521), the hydroxide ion acts as a potent nucleophile, readily attacking the carbonyl carbon of the beta-lactam ring and leading to its rapid cleavage. tandfonline.com
Studies have shown that the optimal pH for the stability of beta-lactam antibiotics, including flucloxacillin, is in the neutral range, approximately between pH 6 and 7. bmj.com A study on the stability of flucloxacillin solutions demonstrated a pronounced effect of pH, with stability decreasing as the pH of the solution dropped below 5.9. mdpi.com When the pH reached approximately 4.5, precipitation of degradation products was observed. mdpi.com The use of citrate (B86180) buffers to maintain a neutral pH has been shown to significantly reduce the degradation of flucloxacillin in aqueous solutions. bmj.com
| Condition | Observation | Reference |
|---|---|---|
| Acidic (e.g., 0.1 N HCl) | Degradation occurs. | tandfonline.com |
| Alkaline (e.g., 0.1 N NaOH) | Degradation occurs. | tandfonline.com |
| Optimal pH Range | Approximately 6-7 for maximum stability. | bmj.com |
| pH below 5.9 | Stability decreases. | mdpi.com |
| pH around 4.5 | Precipitation of degradation products. | mdpi.com |
Effects of Specific Solvents and Excipients on Stability
The stability of flucloxacillin(1-) is also influenced by the solvents and excipients used in its formulation. innovareacademics.ininnovareacademics.inresearchgate.net Moisture is a significant factor, and the presence of water can accelerate degradation. innovareacademics.ininnovareacademics.in
A study investigating the effect of different excipients on flucloxacillin sodium capsules found that the type and amount of excipient played a crucial role in the drug's stability, especially in high humidity conditions. innovareacademics.ininnovareacademics.inresearchgate.net The results indicated that formulations containing dried starch showed the least degradation, followed by those with undried starch. innovareacademics.ininnovareacademics.in Formulations with sodium carboxymethylcellulose experienced the most significant breakdown. innovareacademics.ininnovareacademics.in It was also observed that higher amounts of excipients generally led to a more stable product. innovareacademics.ininnovareacademics.in
The interaction between flucloxacillin and excipients can have a protective effect. In a study on taste-masked flucloxacillin microparticles, interactions between flucloxacillin sodium and excipients like Eudragit E PO and palmitic acid were found to enhance the chemical stability of the drug during storage. nih.gov
Conversely, some solvents and their impurities can promote degradation. For example, residual ethanol (B145695) in a formulation was implicated in an unexpected esterification or transesterification reaction, leading to the formation of a thioester degradation product. researchgate.net The choice of solvent and the control of residual solvents are therefore critical for maintaining the stability of flucloxacillin formulations.
| Excipient | Effect on Stability | Reference |
|---|---|---|
| Dried Starch | Least breakdown, most stable product. | innovareacademics.ininnovareacademics.inresearchgate.net |
| Undried Starch | Moderate stability. | innovareacademics.ininnovareacademics.inresearchgate.net |
| Sodium Carboxymethylcellulose | Most breakdown, least stable product. | innovareacademics.ininnovareacademics.inresearchgate.net |
| Eudragit E PO and Palmitic Acid | Protective effect on chemical stability. | nih.gov |
Oxidative Degradation of Flucloxacillin(1-)
In addition to hydrolysis, flucloxacillin(1-) can undergo oxidative degradation, a process that involves the loss of electrons and can lead to the formation of various degradation products.
Kinetics and Mechanistic Aspects of Oxidation Reactions
The kinetics of the oxidative degradation of flucloxacillin have been studied using various oxidizing agents. In one study, the oxidation of flucloxacillin by alkaline hexacyanoferrate(III) (HCF(III)) was investigated. acs.orgacs.orgaun.edu.eg The reaction showed a 1:4 stoichiometry between the antibiotic and the oxidant. acs.orgaun.edu.eg The reaction kinetics were found to be first-order with respect to the oxidant and fractional-first-order with respect to both the antibiotic and hydroxide ion concentrations. acs.orgaun.edu.eg The oxidation rate of flucloxacillin was observed to be slightly higher than that of ampicillin (B1664943) under the same experimental conditions. acs.orgacs.org The involvement of free radicals in this oxidation process was confirmed. acs.orgaun.edu.eg
Another study examined the oxidative degradation of flucloxacillin using permanganate (B83412) ion in an alkaline medium. tjpr.orgresearchgate.net This reaction also exhibited a 1:4 stoichiometry between the antibiotic and permanganate. tjpr.orgresearchgate.net The reaction was first-order with respect to the permanganate ion and fractional-first order with respect to the antibiotic and hydroxide ion. tjpr.orgresearchgate.net
The oxidation of flucloxacillin has also been studied in acidic media with potassium bromate (B103136) and potassium iodate (B108269) as oxidants, showing a 2:3 stoichiometry between the oxidant and flucloxacillin. researchgate.netresearchgate.net The reactions were first-order in flucloxacillin and less than unit order with respect to both the oxidant and the acid concentration. researchgate.net
Role of Metal Ion Catalysts in Oxidation Processes
The presence of metal ions can catalyze the oxidative degradation of penicillins. researchgate.netnih.gov While specific studies on the catalytic effect of metal ions on flucloxacillin oxidation are limited, research on other penicillins, such as penicillin G, provides insights into potential mechanisms. The addition of low concentrations of divalent metal ions like Ni²⁺, Cu²⁺, and Zn²⁺ has been shown to enhance the oxidation rates of penicillin G by chromium trioxide in acidic media. researchgate.netnih.gov
Metal ions can facilitate the hydrolysis of the beta-lactam ring through a different mechanistic pathway than simple hydrolysis. researchgate.net It is proposed that the metal ion, acting as a Lewis acid, binds to the antibiotic. researchgate.net This binding activates the substrate for nucleophilic attack, thereby accelerating the degradation process. researchgate.net The leaching of metal ions from catalysts used in water treatment processes is also a consideration, as these leached ions can have a significant homogeneous catalytic effect on the degradation of organic pollutants. nsf.gov
Environmental Fate and Transformation of Flucloxacillin(1-)
Flucloxacillin, a narrow-spectrum beta-lactam antibiotic, can enter the environment through various pathways, raising concerns about its persistence, transformation, and potential ecological impact. nih.govmase.gov.it The fate of flucloxacillin in the environment is governed by a combination of its physicochemical properties and the characteristics of the receiving environmental compartments, such as water and soil. mase.gov.itnih.gov Its structure, particularly the beta-lactam ring, is susceptible to degradation, but its journey through different environmental matrices involves complex interactions and transformation processes. nih.govresearchgate.net
Degradation in Aquatic Environments
The degradation of antibiotics like flucloxacillin in aquatic environments is primarily driven by processes such as hydrolysis, photolysis, and biodegradation. mdpi.com The efficiency of these natural attenuation processes is influenced by various environmental factors, including pH, temperature, and the presence of other substances. mase.gov.itmdpi.com
Research has shown that the sorption of flucloxacillin to particles in water, such as microplastics, can be a significant removal pathway. tandfonline.com One study investigating the use of polyethylene (B3416737) terephthalate (B1205515) (PET) and high-density polyethylene (HDPE) microplastics found that they could effectively adsorb flucloxacillin from water. tandfonline.com The equilibrium time for this sorption was achieved within 30 minutes. tandfonline.com The study also noted that the sorption capacity for flucloxacillin decreased as the pH of the water increased, suggesting that electrostatic interactions play a key role in the process. tandfonline.com
Oxidative degradation is another important pathway for the removal of flucloxacillin from aquatic systems. A study on the oxidation of flucloxacillin by alkaline hexacyanoferrate(III) demonstrated that oxidizing agents can effectively degrade the antibiotic. researchgate.net This process converts the parent compound into less harmful substances. researchgate.net Under the studied experimental conditions, the oxidation rate of flucloxacillin was observed to be slightly faster than that of ampicillin. researchgate.net
The natural degradation of antibiotics in the environment is a complex process. mdpi.com Hydrolysis can occur, breaking down the chemical structure, and photolysis, the breakdown by sunlight, can also contribute to its transformation. mdpi.com Biodegradation, carried out by microbial communities in the water, is a crucial biological pathway for the removal of antibiotics. mdpi.com
Table 1: Factors Influencing Flucloxacillin Degradation in Aquatic Environments
| Factor | Influence on Flucloxacillin | Research Finding | Citation |
| Sorption | Adsorbs to microplastic particles. | Equilibrium for sorption onto PET and HDPE microplastics was reached in 30 minutes. | tandfonline.com |
| pH | Affects sorption capacity. | Sorption capacity was found to decrease with increasing pH. | tandfonline.com |
| Oxidation | Can be degraded by oxidizing agents. | Oxidation by alkaline hexacyanoferrate(III) was shown to be an effective degradation method. | researchgate.net |
Interactions and Persistence in Soil Systems
Once in the soil, flucloxacillin is subject to several processes, including adsorption to soil particles, chemical transformation, and biodegradation. researchgate.net The persistence of an antibiotic in soil, often measured by its half-life (t1/2) or the time it takes for 50% of the compound to disappear (DT50), is highly variable. researchgate.netfrontiersin.org This variability depends on the antibiotic's molecular structure and the physicochemical properties of the soil, such as organic carbon content, clay content, texture, and pH. nih.govresearchgate.net
The sorption of antibiotics to soil components is a critical process that affects their mobility, bioavailability, and susceptibility to microbial degradation. researchgate.net Stronger sorption can lead to accumulation and persistence, while low sorption increases the risk of the antibiotic leaching into groundwater. researchgate.net For some beta-lactam antibiotics like amoxicillin (B794), persistence in certain soils has been found to be low, with a half-life of less than a day. researchgate.net However, the persistence of flucloxacillin can be influenced by the specific soil type and its composition. researchgate.netnvmm.nl
The degradation rate of antibiotics in soil can also be concentration-dependent. frontiersin.org High concentrations of antibiotics may inhibit the activity of soil microorganisms that would otherwise contribute to their breakdown, thus prolonging their persistence. frontiersin.org The continuous introduction of antibiotics into the soil can lead to chronic exposure for soil organisms. mase.gov.it
Table 2: Processes Affecting Flucloxacillin Fate in Soil
| Process | Description | Factors | Citation |
| Adsorption | Binding of the antibiotic to soil components like organic matter and clay. | Soil organic carbon content, clay content, pH, ionic strength. | researchgate.net |
| Degradation | Breakdown of the antibiotic molecule through biotic or abiotic pathways. | Antibiotic molecular structure, soil physicochemical properties, microbial activity. | researchgate.netfrontiersin.org |
| Persistence (DT50) | The time taken for the concentration of the antibiotic to reduce by half. | Varies widely depending on the antibiotic and soil conditions. | nih.govfrontiersin.org |
Identification of Environmental Transformation Products
The degradation of flucloxacillin in the environment leads to the formation of various transformation products (TPs). thermofisher.com Identifying these TPs is crucial, as they may be more persistent or toxic than the original compound. thermofisher.com
In a study on the oxidative degradation of flucloxacillin using alkaline hexacyanoferrate(III), the resulting oxidation products were identified using spot tests and Fourier-transform infrared (FT-IR) spectroscopy. researchgate.net While the specific structures were not detailed in the abstract, this indicates that the core structure of flucloxacillin is altered during oxidation. researchgate.net
Although specific environmental TPs for flucloxacillin are not extensively documented in the provided search results, research on other antibiotics highlights the methods used for their identification. Techniques such as high-resolution mass spectrometry (HRMS) are employed to identify TPs in various water matrices. thermofisher.com For example, studies on tetracycline (B611298) and erythromycin (B1671065) have successfully identified multiple TPs formed during enzymatic treatment. thermofisher.com
For flucloxacillin, a known human metabolite is 6-[[3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. nih.gov This metabolite is formed by the hydroxylation of the methyl group on the isoxazole (B147169) ring. It is plausible that similar enzymatic or chemical transformations could occur in the environment, leading to the formation of this or related compounds. The primary degradation of penicillins often involves the cleavage of the beta-lactam ring, which would lead to the inactivity of the drug. researchgate.netunesp.br
Molecular Interactions and Biotransformation Studies of Flucloxacillin 1 Excluding Clinical Human Pharmacokinetics
In Vitro Enzymatic Metabolism Pathways
The biotransformation of flucloxacillin (B1213737) has been investigated in various in vitro systems to elucidate its metabolic fate. These studies are crucial for understanding the molecular mechanisms that may contribute to its pharmacological and toxicological profile.
In vitro studies and analyses of urine have identified several metabolites of flucloxacillin. researchgate.netresearchgate.net The primary transformation products result from two main pathways: hydrolysis of the β-lactam ring and oxidation.
The key metabolites identified are:
Flucloxacillin Penicilloic Acid (FX-PA) : This metabolite is formed through the hydrolysis of the amide bond in the β-lactam ring, a process that can occur non-enzymatically but is also facilitated by β-lactamases. researchgate.netresearchgate.net This reaction opens the four-membered ring structure. researchgate.net
5'-Hydroxymethylflucloxacillin (5-OH-FX) : This is a major oxidative metabolite formed by the action of cytochrome P450 enzymes. researchgate.netacs.org
5'-Hydroxymethylflucloxacillin Penicilloic Acid (5-OH-PA) : This metabolite results from the hydrolysis of the β-lactam ring of 5'-hydroxymethylflucloxacillin. researchgate.netresearchgate.net
Studies using human liver microsomes have confirmed the formation of these metabolites, with flucloxacillin penicilloic acid being a major product detected. researchgate.netncl.ac.uk
Table 1: Major Identified Metabolites of Flucloxacillin(1-)
| Metabolite Name | Abbreviation | Formation Pathway |
|---|---|---|
| Flucloxacillin Penicilloic Acid | FX-PA | Hydrolysis of β-lactam ring |
| 5'-Hydroxymethylflucloxacillin | 5-OH-FX | Cytochrome P450-mediated oxidation |
The cytochrome P450 (CYP) system, a family of heme-containing monooxygenases, plays a significant role in the metabolism of flucloxacillin, particularly in the formation of its hydroxylated metabolite.
Primary Enzymes Involved : In vitro experiments utilizing human liver microsomes and recombinant CYP isoforms have identified CYP3A4 as the principal enzyme responsible for the conversion of flucloxacillin to 5'-hydroxymethylflucloxacillin. researchgate.netacs.orgmdpi.com Studies have shown that the formation of this metabolite is significantly inhibited by troleandomycin, a specific CYP3A4 inhibitor. acs.org CYP3A7 and CYP2C9 have also been suggested to contribute to this metabolic pathway. researchgate.netmdpi.com
Enzyme Induction : There is evidence from both in vitro and animal models that flucloxacillin can act as an inducer of CYP3A4. amazonaws.comingentaconnect.com Incubation of human primary hepatocytes and colorectal adenocarcinoma cells with flucloxacillin led to an induction of CYP3A4 mRNA. ingentaconnect.comeurekaselect.com This induction is likely mediated through the activation of the Pregnane-X-Receptor (PXR). amazonaws.comingentaconnect.comeurekaselect.com In rat models, oral administration of flucloxacillin resulted in an increased microsomal clearance of midazolam, a known CYP3A4 substrate, providing in vivo evidence of enzyme induction. ingentaconnect.comeurekaselect.com
Inhibition Potential : While flucloxacillin can induce CYP3A4 at high concentrations, in vitro assays have shown that it is not a significant inhibitor of major drug-metabolizing CYP isoenzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, at clinically relevant concentrations. ingentaconnect.comeurekaselect.comresearchgate.net
Table 2: Role of CYP Enzymes in Flucloxacillin(1-) Biotransformation
| CYP Enzyme | Role | Supporting Evidence |
|---|---|---|
| CYP3A4 | Primary catalyst for 5'-hydroxylation | Human liver microsomes, recombinant enzymes, inhibition studies. researchgate.netacs.orgmdpi.com |
| CYP3A7 | Contributes to 5'-hydroxylation | Studies with human liver microsomes. mdpi.com |
| CYP2C9 | Minor contribution to metabolism | Studies with human liver microsomes. researchgate.netmdpi.com |
Protein Adduct Formation and Covalent Binding
Flucloxacillin(1-) is chemically reactive and can form covalent bonds with proteins, a process known as haptenation. This irreversible modification can generate neoantigens, which are central to the immunological hypothesis of flucloxacillin-induced adverse reactions.
Research has demonstrated that flucloxacillin binds to a wide array of proteins in both plasma and cells.
Human Serum Albumin (HSA) : Flucloxacillin readily binds to HSA, the most abundant protein in human plasma. researchgate.netoup.comnih.gov Adducts of flucloxacillin and its metabolite, 5-hydroxymethyl flucloxacillin, have been detected on HSA from the serum of patients treated with the antibiotic. liverpool.ac.ukcsic.es
Hepatocellular Proteins : Studies using human primary hepatocytes and liver-like cell lines have shown that flucloxacillin covalently modifies multiple intracellular proteins. nih.govnih.govoup.com These modified proteins are diverse in function and cellular location and include:
Catalytic Proteins : Liver carboxylesterase 1 (CES1), Glutamate dehydrogenase 1, and Carbamoyl-phosphate synthase. nih.govnih.gov
Mitochondrial Proteins : Several mitochondrial proteins involved in metabolism have been identified as targets. nih.govnih.gov
Transporter Proteins : Hemoglobin, UTP-glucose-1-phosphate uridylyltransferase, and proteins in the bile canaliculi regions like MRP2 and P-glycoprotein. nih.govnih.govliverpool.ac.uk
Adaptor Proteins : 14-3-3 proteins. nih.govnih.gov
Animal Model Findings : In rats treated with flucloxacillin, Western blot analysis using a specific anti-flucloxacillin antibody revealed the formation of at least six distinct protein adducts within various subcellular fractions of the liver. capes.gov.br
The chemical basis for flucloxacillin's covalent binding is the electrophilic nature of the carbonyl carbon within its β-lactam ring.
Mechanism of Binding : The formation of flucloxacillin-protein adducts occurs via a nucleophilic attack on the β-lactam ring, typically by the ε-amino group of lysine (B10760008) residues on the protein surface. liverpool.ac.ukliverpool.ac.ukacs.org This reaction results in the opening of the β-lactam ring and the formation of a stable amide bond, creating a penicilloyl-protein conjugate. liverpool.ac.ukcapes.gov.br
Specific Binding Sites : Mass spectrometry-based proteomic approaches have enabled the identification of specific modification sites. On HSA, Lys190 and Lys212 have been identified as residues that are frequently modified by flucloxacillin. csic.es On the 14-3-3 protein, Lys50 has been identified as a binding site. nih.govresearchgate.net On liver carboxylesterase 1, flucloxacillin was found to bind at three different sites: Lys258, Lys376, and Lys537. researchgate.net
Adduct Structure : The resulting adduct retains a significant portion of the flucloxacillin molecule. The isoxazole (B147169) side chain is considered a key antigenic determinant or epitope for antibody recognition. liverpool.ac.uk Mass spectrometry analysis can confirm the adduct by identifying the mass shift corresponding to the flucloxacillin molecule and by detecting characteristic fragment ions (e.g., m/z at 160.04) derived from the drug structure during collision-induced dissociation. nih.govresearchgate.net
The covalent modification of proteins by flucloxacillin(1-) can have significant functional consequences.
Alteration of Protein Activity : The impact of binding depends on the location of the modification.
Inhibition : Computational modeling predicts that the covalent binding of flucloxacillin to Lys50 within the phosphobinding pocket of the 14-3-3 protein would sterically clash with other key residues (Arg57 and Arg132), potentially blocking its ability to bind to its signaling partners and thereby altering downstream cellular regulation. nih.govresearchgate.net
Role of Transporters in Adduct Formation : The accumulation of flucloxacillin adducts within hepatocytes, particularly in the bile canaliculi regions, appears to be facilitated by membrane transporters. Inhibition of the efflux transporters MRP2 and P-glycoprotein (P-gp) with specific inhibitors resulted in a noticeable reduction in the levels of flucloxacillin-protein binding in primary human hepatocytes. nih.govnih.gov This suggests that active transport concentrates the drug in cellular compartments, increasing the likelihood of covalent binding to local proteins. nih.govoup.comliverpool.ac.uk
Generation of Neoantigens : A critical consequence of covalent binding is the formation of haptenated proteins that the immune system can recognize as foreign. These flucloxacillin-modified proteins can be taken up and processed by antigen-presenting cells, leading to the presentation of novel flucloxacillin-modified peptides on HLA molecules, which can then activate T-cells. nih.govnih.gov
Table 3: Identified Flucloxacillin(1-)-Modified Proteins and Functional Impact
| Modified Protein | Identified Binding Site(s) | Predicted/Observed Functional Impact |
|---|---|---|
| Human Serum Albumin (HSA) | Lys190, Lys212 | Formation of circulating neoantigens. csic.es |
| 14-3-3 Protein | Lys50 | Potential blockage of binding to signaling partners. nih.govresearchgate.net |
| Liver Carboxylesterase 1 (CES1) | Lys258, Lys376, Lys537 | Distant from active site; may cause conformational changes rather than direct inhibition. researchgate.net |
| Hepatocellular Proteins (General) | Multiple | Formation of intracellular neoantigens for HLA presentation. nih.govnih.gov |
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| 5'-hydroxymethylflucloxacillin |
| 5'-hydroxymethylflucloxacillin penicilloic acid |
| Ampicillin (B1664943) |
| Aztreonam |
| Benzylpenicillin |
| Carbamazepine |
| Cloxacillin (B1194729) |
| Co-fluampicil |
| Cyclosporine |
| Dexamethasone |
| Dicloxacillin (B1670480) |
| Flucloxacillin |
| Flucloxacillin penicilloic acid |
| Flucloxacillin(1-) |
| Human Serum Albumin |
| Meropenem |
| Methicillin (B1676495) |
| Methotrexate |
| Midazolam |
| Nafcillin |
| Oxacillin (B1211168) |
| Penicillin |
| Piperacillin |
| Probenecid |
| Troleandomycin |
| Valspodar |
Enzyme Induction and Nuclear Receptor Activation (using in vitro systems or animal models)
Flucloxacillin(1-) has been investigated for its potential to activate nuclear receptors and induce the expression of metabolic enzymes and drug transporters. These interactions are primarily mediated through the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism.
Flucloxacillin(1-) as a Pregnane-X-Receptor (PXR) Agonist
Research has established that flucloxacillin(1-) functions as an agonist for the human Pregnane X Receptor (PXR). sciengine.compsu.edunih.govnih.gov PXR is a ligand-activated transcription factor that plays a crucial role in sensing foreign substances and upregulating the expression of genes involved in their detoxification and elimination. sciengine.comresearchgate.net The activation of PXR by flucloxacillin(1-) has been demonstrated in various in vitro models, including reporter gene assays and human hepatocyte studies. nih.govncl.ac.ukncl.ac.uk
In reporter gene experiments, flucloxacillin(1-) was confirmed to be a PXR agonist. nih.govncl.ac.uk One study utilized a luciferase-everted repeat separated by a 6 base pairs element construct to demonstrate this agonistic activity. nih.gov When flucloxacillin(1-) binds to PXR, it is thought to form a complex with the retinoid X receptor (RXR), which then translocates to the nucleus and activates the transcription of target genes. researchgate.net
Studies comparing the PXR-activating potential of different isoxazolyl penicillins have shown that dicloxacillin is a more potent PXR agonist than flucloxacillin(1-). ncl.ac.ukncl.ac.uk Despite this, the activation by flucloxacillin(1-) occurs at pharmacologically relevant concentrations. nih.gov Research using human hepatocytes treated with 500 µM flucloxacillin(1-) for 72 hours revealed significant changes in the expression of 50 different genes, many of which are known to be responsive to the potent PXR activator rifampicin, suggesting a PXR-dependent regulatory mechanism. nih.govmdpi.com However, no activation of the Constitutive Androstane Receptor (CAR), another key xenobiotic-sensing nuclear receptor, was observed in response to flucloxacillin(1-). ncl.ac.ukncl.ac.uk
| Study System | Key Findings | Reference |
|---|---|---|
| Reporter Gene Assays (Luciferase) | Confirmed that flucloxacillin is a PXR agonist. | nih.govncl.ac.uk |
| Human Hepatocytes | Treatment with 500 µM flucloxacillin for 72 hours altered the expression of numerous genes, with many known to be regulated by PXR. | nih.govmdpi.com |
| Comparative Reporter Gene Studies | Dicloxacillin was found to be a stronger PXR agonist than flucloxacillin. | ncl.ac.ukncl.ac.uk |
| Reporter Gene Assays (CAR) | No activation of the Constitutive Androstane Receptor (CAR) was detected. | ncl.ac.ukncl.ac.uk |
Modulation of Cytochrome P450 (CYP) and P-glycoprotein (P-gp) Expression
The activation of PXR by flucloxacillin(1-) leads to the induction of downstream target genes, most notably those encoding for Cytochrome P450 (CYP) enzymes and the P-glycoprotein (P-gp) transporter. researchgate.netnih.govamazonaws.com This induction has been observed in a dose-dependent manner in various in vitro systems. researchgate.netnih.gov
In vitro studies using human LS 180 colorectal adenocarcinoma cells and primary human hepatocytes demonstrated that incubation with flucloxacillin(1-) leads to a dose-dependent increase in the mRNA expression of both CYP3A4 and MDR1 (the gene encoding P-gp). researchgate.netnih.goveurekaselect.com Further investigations using 3D spheroid primary human hepatocytes confirmed that flucloxacillin(1-) causes a concentration-dependent induction of CYP3A4, CYP2B6, CYP2C9, CYP2C19, and CYP2D6 at the level of mRNA, protein, and/or activity. researchgate.net Specifically, flucloxacillin(1-) was classified as a weak inducer of CYP3A4. amazonaws.comresearchgate.net In these 3D hepatocyte models, flucloxacillin(1-) also increased the mRNA expression of P-gp (ABCB1) with an estimated maximal effect (Emax) of 1.5-fold and a half-maximal effective concentration (EC50) of 1.9 μM. antonpottegaard.dknih.gov In contrast, another study found that flucloxacillin(1-) did not cause a concentration-dependent increase in P-gp mRNA in intestinal LS174T cells. nih.gov
Animal model studies support these in vitro findings. In a study using rats treated orally with 100 mg/kg of flucloxacillin(1-) for three consecutive days, liver microsomes were analyzed. researchgate.netnih.gov While there was only a trend towards a higher intrinsic microsomal clearance of the CYP3A4 model substrate midazolam, there was a significant increase in the formation of its principal metabolites, 1-hydroxy midazolam, 4-hydroxy midazolam, and 1,4-dihydroxy midazolam, compared to controls. researchgate.netnih.gov These results indicate that flucloxacillin(1-) has the potential to induce the expression and activity of CYP3A4. researchgate.netnih.gov
| Model System | Target | Observed Effect | Reference |
|---|---|---|---|
| Human LS 180 cells & Primary Human Hepatocytes | CYP3A4 mRNA, MDR1 (P-gp) mRNA | Dose-dependent induction. | researchgate.netnih.gov |
| 3D Spheroid Primary Human Hepatocytes | CYP3A4, CYP2B6, CYP2C9, CYP2C19, CYP2D6 | Concentration-dependent induction (mRNA, protein, and/or activity). | researchgate.net |
| 3D Spheroid Primary Human Hepatocytes | P-gp (ABCB1) mRNA | Increased expression (Emax: 1.5-fold, EC50: 1.9 μM). | antonpottegaard.dknih.gov |
| Rat Liver Microsomes (after 100 mg/kg oral admin) | Midazolam (CYP3A4 substrate) metabolism | Significant increase in the formation of 1-hydroxy midazolam, 4-hydroxy midazolam, and 1,4-dihydroxy midazolam. | researchgate.netnih.gov |
Advanced Structural Elucidation and Theoretical Chemical Studies of Flucloxacillin 1
Crystallographic Analysis of Flucloxacillin(1-) and its Complexes
X-ray crystallography has been a pivotal technique for determining the three-dimensional structure of flucloxacillin (B1213737). An early comprehensive analysis detailed the molecular structure of flucloxacillin, revealing that the conformation of its C(6) side chain is a key factor in its resistance to β-lactamase enzymes. nih.gov This research highlighted that the side chain of flucloxacillin is significantly more rigid compared to those in penicillinase-sensitive penicillins. nih.gov The observed molecular conformation is primarily dictated by nonbonded Van der Waals interactions. nih.gov
Further crystallographic studies have focused on the sodium salt of flucloxacillin, revealing its capacity to exist in multiple physical forms. Research has shown that flucloxacillin sodium can exist in an amorphous state and at least three crystalline forms, designated as I, II, and III, depending on the solvent used for crystallization. ingentaconnect.comnih.govresearchgate.netingentaconnect.com These different solid-state forms, or polymorphs, have been characterized and distinguished using a combination of analytical techniques.
| Polymorphic Form | Characterization Techniques | Key Findings | Reference |
|---|---|---|---|
| Amorphous | Melting Point, IR, TG, XRD | Melting point of 160–180 °C. Does not contain bound water. | ingentaconnect.com |
| Crystal Form I | IR, TG, XRD, Equilibrium Solubility | One of three identified crystal forms. Contains one molecule of bound water. | ingentaconnect.comnih.govingentaconnect.com |
| Crystal Form II | IR, TG, XRD, Equilibrium Solubility | Distinguished from other forms by its unique diffraction pattern. Contains one molecule of bound water. | ingentaconnect.comnih.govingentaconnect.com |
| Crystal Form III | IR, TG, XRD, Equilibrium Solubility | Exhibits very good solubility in phosphate (B84403) buffer solution. Contains one molecule of bound water. | ingentaconnect.comnih.govingentaconnect.com |
IR: Infrared Spectroscopy, TG: Thermogravimetry, XRD: X-ray Diffraction Analysis
These studies confirm that the solid-state structure of flucloxacillin can vary, which can influence its physical properties such as solubility. ingentaconnect.comingentaconnect.com
Computational Chemistry Applications
Computational chemistry provides powerful tools to investigate the properties and behavior of Flucloxacillin(1-) at a molecular level, complementing experimental findings.
Density Functional Theory (DFT) is a computational method used to calculate the electronic structure of molecules, providing insights into their reactivity and properties. mpg.deresearchgate.net For flucloxacillin, DFT calculations have been employed to correlate its electronic structure with various activities. dergipark.org.trdergipark.org.tr
One study utilized DFT at the B3LYP/6-311++G(d,p) level of theory to evaluate quantum chemical parameters related to the corrosion inhibition effects of flucloxacillin. dergipark.org.trdergipark.org.tr The calculations revealed the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For flucloxacillin, the HOMO orbitals are primarily located on the β-lactam moiety fused with the thiazolidine (B150603) ring, while the LUMO orbitals are concentrated on the 6β-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamido] side chain. dergipark.org.tr These frontier molecular orbitals are key to understanding the molecule's ability to donate and accept electrons in chemical reactions.
| Quantum Chemical Parameter | Significance | Flucloxacillin Finding | Reference |
|---|---|---|---|
| EHOMO (Energy of HOMO) | Represents electron-donating ability. | Calculated to be lower than ampicillin (B1664943) in both gas and aqueous phases. | dergipark.org.tr |
| ELUMO (Energy of LUMO) | Represents electron-accepting ability. | Calculated to be higher than ampicillin in both gas and aqueous phases. | dergipark.org.tr |
| Energy Gap (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity and stability. | Larger than that of ampicillin, suggesting lower reactivity in the studied context. | dergipark.org.tr |
These theoretical calculations provide a satisfactory agreement with experimental data, confirming the reliability of the computational methods used. dergipark.org.tr
Molecular modeling and docking are computational techniques used to predict how a small molecule like flucloxacillin binds to a macromolecular target, such as a protein. oup.comnih.gov These studies are critical for understanding both the therapeutic action and the adverse effects of drugs.
Research into flucloxacillin-induced liver injury has used molecular modeling to investigate its covalent binding to hepatic proteins. oup.comnih.govresearchgate.net Using the GOLD 5.2 software, researchers modeled the binding of flucloxacillin to proteins for which crystal structures are available in the Protein Data Bank (PDB). oup.comnih.gov
Key findings from these docking studies include:
Interaction with 14-3-3 Proteins: Modeling the covalent attachment of flucloxacillin to Lysine (B10760008) 50 (Lys50) on the 14-3-3 gamma protein (PDB code: 4E2E) predicted a steric clash with two other key amino acids, Arginine 57 (Arg57) and Arginine 132 (Arg132). oup.comresearchgate.net This clash could disrupt the protein's normal function of binding to signaling proteins. researchgate.net
Interaction with Liver Carboxylesterase 1: In contrast, the covalent binding of flucloxacillin to multiple lysine residues on liver carboxylesterase 1 (PDB code: 2H7C) was predicted to occur at sites distant from the catalytic domain. oup.comresearchgate.net
These modeling studies help to form hypotheses about how flucloxacillin's interaction with specific proteins at a molecular level could initiate cellular dysfunction. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structures. wikipedia.org A QSAR model takes the form of an equation that relates physicochemical properties or theoretical molecular descriptors to the activity of the compounds. wikipedia.orgchemmethod.com This approach is widely used in drug discovery and toxicology to screen new compounds and predict their effects. nih.govresearchgate.net
The general QSAR methodology involves:
Compiling a dataset of molecules with known activities.
Calculating a variety of molecular descriptors for each molecule.
Using statistical methods, such as multiple linear regression or machine learning, to build a predictive model. chemmethod.com
Validating the model to ensure its robustness and predictive power. nih.gov
While the principles of QSAR are broadly applicable to antibiotics, specific, detailed QSAR models for Flucloxacillin(1-) were not prominently featured in the surveyed literature. However, the methodology is used for related classes of compounds to understand how structural modifications, such as changes in substituents on the core scaffold, might influence antibacterial potency or other biological effects. nih.gov
Understanding the degradation of flucloxacillin is important for assessing its stability. Studies have investigated its degradation pathways both experimentally and through mechanistic interpretation, which can inform computational simulations. orientjchem.org The primary degradation mechanism involves the hydrolysis of the strained β-lactam ring, leading to the formation of flucloxacillin penicilloic acid. researchgate.netncl.ac.uk
Another significant pathway is its metabolism in the body. Flucloxacillin is known to be biotransformed by cytochrome P450 enzymes (specifically CYP3A4) to produce 5'-hydroxymethylflucloxacillin. researchgate.net This metabolite can also undergo hydrolysis to form its corresponding penicilloic acid. researchgate.net These metabolic and degradation pathways represent key reaction mechanisms that can be modeled using computational simulations to explore transition states and reaction energetics. Studies have also noted that a yellow discoloration of flucloxacillin in certain solvent systems could be attributed to a penicillenic acid analogue, a known degradation product of penicillins that absorbs light at around 322-343 nm. mdpi.com
Q & A
What are the standard experimental designs for comparing flucloxacillin with alternative antibiotics (e.g., cefazolin) in MSSA bacteremia studies?
Basic Research Focus
Cohort studies with propensity score analysis are recommended to address selection bias, as demonstrated in clinical comparisons of flucloxacillin and cefazolin for MSSA bloodstream infections (BSI). Key design elements include stratification by disease severity, standardized adverse event (AE) monitoring (e.g., CTCAE criteria), and 90-day follow-up for clinical outcomes . Propensity score matching adjusts for confounding variables like age and comorbidities, enabling balanced group comparisons .
How should researchers approach the assessment of adverse events (AEs) in clinical trials involving flucloxacillin?
Basic Research Focus
AE assessment should follow protocols that capture frequency, severity (e.g., CTCAE grades), and causality. For example, in MSSA-BSI studies, weekly AE tracking revealed discontinuation rates (13% for flucloxacillin vs. 0% for cefazolin) and common AEs like phlebitis and nausea . Stratification by patient subgroups (e.g., age ≥70 years) is critical, as older adults exhibit higher hepatotoxicity risks .
How can conflicting data on flucloxacillin’s efficacy versus cefazolin in MSSA bacteremia be systematically analyzed?
Advanced Research Focus
Conflicting efficacy data require meta-analyses with sensitivity testing to address heterogeneity. For instance, while no mortality difference was observed between flucloxacillin and cefazolin in small cohorts , larger studies may detect nuanced effects. Multivariate regression and propensity score weighting can mitigate confounding, while Bayesian methods quantify uncertainty in underpowered trials .
What methodologies are recommended for investigating the pharmacogenomic basis of flucloxacillin-induced liver injury?
Advanced Research Focus
Genome-wide association studies (GWAS) and targeted sequencing of HLA alleles (e.g., HLA-B*5701) are critical. Retrospective cohort studies linking genetic markers to liver injury risk (e.g., adjusted RR = 5.22 for flucloxacillin vs. oxytetracycline ) should incorporate pharmacovigilance databases and validate findings in diverse populations .
How should researchers design studies to evaluate drug-drug interactions between flucloxacillin and posaconazole?
Advanced Research Focus
Pharmacokinetic (PK) studies should normalize posaconazole concentrations by dose (e.g., adjusting for 300 mg/day standard) and compare median levels during flucloxacillin co-administration versus monotherapy . Population PK models can identify covariates (e.g., hepatic function) influencing interaction magnitude.
What are the methodological considerations for assessing flucloxacillin’s environmental persistence and toxicity in ecological studies?
Advanced Research Focus
Standardized OECD biodegradation tests and LC50/EC50 assays for aquatic organisms are essential. While current data gaps preclude definitive risk assessments , environmental monitoring near pharmaceutical waste sites can quantify flucloxacillin residues and model bioaccumulation potential.
What statistical approaches are appropriate for analyzing time-to-event outcomes (e.g., liver injury) in flucloxacillin pharmacovigilance studies?
Basic Research Focus
Cox proportional hazards models and Kaplan-Meier survival analysis are standard for time-to-event data. Competing risks (e.g., mortality unrelated to hepatotoxicity) should be addressed via Fine-Gray subdistribution models, as employed in cohort studies with 90-day follow-up .
How can researchers address confounding by indication when comparing flucloxacillin with oxytetracycline in retrospective cohort studies?
Advanced Research Focus
Inverse probability of treatment weighting (IPTW) and multivariable-adjusted Poisson regression reduce confounding. For example, studies comparing flucloxacillin and oxytetracycline used multivariate models to adjust for indication bias, revealing a 5.22-fold higher liver injury risk with flucloxacillin .
What are the best practices for reporting flucloxacillin-related adverse events in accordance with CONSORT or STROBE guidelines?
Basic Research Focus
AE reporting should detail (1) criteria for attribution (e.g., WHO-UMC causality categories), (2) severity grading (CTCAE v5.0), and (3) protocol deviations (e.g., early discontinuation). Supplementary materials should include raw AE data and propensity score models .
What in vitro models are validated for studying flucloxacillin’s mechanism of action against penicillin-binding proteins (PBPs) in methicillin-sensitive Staphylococci?
Advanced Research Focus
Bacterial membrane binding assays using radiolabeled flucloxacillin quantify PBP affinity. Time-kill curves and checkerboard synergy tests (e.g., with β-lactamase inhibitors) validate efficacy against MSSA. MIC assays under varying pH conditions assess stability against hydrolysis .
Notes
- References : Ensure citations align with ICMJE standards, including digital object identifiers (DOIs) for clinical trials .
- Data Tables : Include supplementary tables for propensity score distributions, AE severity stratification, and genetic allele frequencies.
- Ethical Compliance : Adhere to Declaration of Helsinki principles for human studies and ARRIVE guidelines for in vitro experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
